molecular formula C9H11IN2O3 B15249074 Ethyl5-amino-6-iodo-3-methoxypicolinate

Ethyl5-amino-6-iodo-3-methoxypicolinate

Cat. No.: B15249074
M. Wt: 322.10 g/mol
InChI Key: KMHBLTFJDCOOPL-UHFFFAOYSA-N
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Description

Ethyl5-amino-6-iodo-3-methoxypicolinate is a heterocyclic organic compound that belongs to the class of picolinates. This compound is characterized by the presence of an ethyl ester group, an amino group, an iodine atom, and a methoxy group attached to a pyridine ring. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl5-amino-6-iodo-3-methoxypicolinate typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by the introduction of the amino and methoxy groups. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl5-amino-6-iodo-3-methoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

Ethyl5-amino-6-iodo-3-methoxypicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl5-amino-6-iodo-3-methoxypicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The iodine atom in the compound also plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl5-amino-3-methoxypicolinate: Lacks the iodine atom, which may result in different chemical and biological properties.

    Ethyl5-amino-6-methoxypicolinate: Similar structure but without the iodine atom, affecting its reactivity and applications.

Uniqueness: Ethyl5-amino-6-iodo-3-methoxypicolinate is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where iodine’s properties are beneficial.

Properties

Molecular Formula

C9H11IN2O3

Molecular Weight

322.10 g/mol

IUPAC Name

ethyl 5-amino-6-iodo-3-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H11IN2O3/c1-3-15-9(13)7-6(14-2)4-5(11)8(10)12-7/h4H,3,11H2,1-2H3

InChI Key

KMHBLTFJDCOOPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=N1)I)N)OC

Origin of Product

United States

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